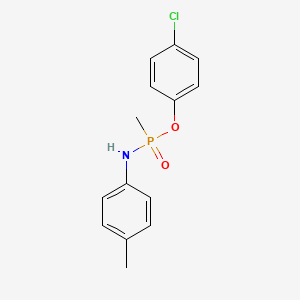
4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate, also known as CMMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of organophosphorus compounds and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate is not fully understood. However, it is believed to act by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate can increase the levels of acetylcholine in the nervous system, leading to a range of physiological effects.
Biochemical and Physiological Effects:
4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have antiviral and antibacterial properties. 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate has also been found to affect the levels of neurotransmitters in the brain, leading to changes in behavior and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it useful for studying a variety of physiological processes. However, 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate also has some limitations. It is a toxic compound that requires careful handling and disposal. It can also be difficult to work with due to its low solubility in water.
Orientations Futures
There are several future directions for research on 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate. One area of interest is the development of new synthetic methods for 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, there is interest in studying the potential use of 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate as a pesticide and in the development of new antitumor agents based on its structure.
Méthodes De Synthèse
The synthesis of 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate involves the reaction of 4-chlorophenyl phosphorodichloridate with N-(4-methylphenyl)glycine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran and is typically carried out under an inert atmosphere. The resulting product is purified using column chromatography to obtain pure 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate.
Applications De Recherche Scientifique
4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate has also been studied for its potential use as a pesticide and as a tool for the study of acetylcholinesterase, an important enzyme in the nervous system.
Propriétés
IUPAC Name |
N-[(4-chlorophenoxy)-methylphosphoryl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClNO2P/c1-11-3-7-13(8-4-11)16-19(2,17)18-14-9-5-12(15)6-10-14/h3-10H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIHEPUUGJDLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NP(=O)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenoxy)-methylphosphoryl]-4-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

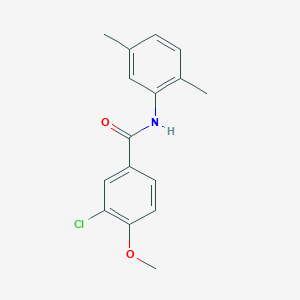
![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)
![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)

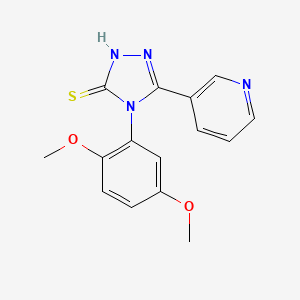

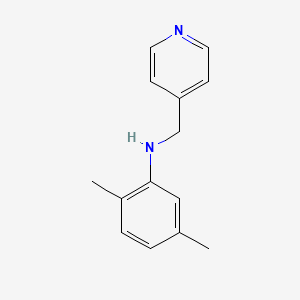
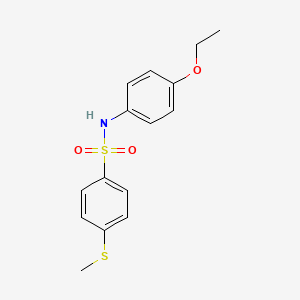
![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)
![2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)